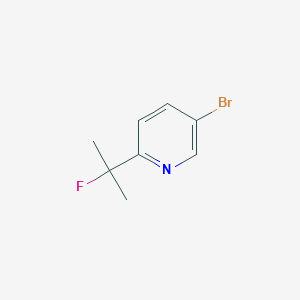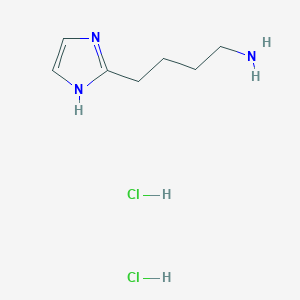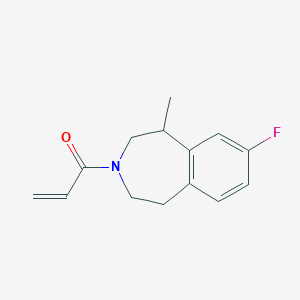
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one, also known as FLAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. FLAP belongs to the class of benzazepine derivatives, which are known for their various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Aplicaciones Científicas De Investigación
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been investigated for its potential use in treating neurological disorders, such as depression and anxiety, due to its ability to modulate the levels of neurotransmitters, such as serotonin and dopamine.
Mecanismo De Acción
The mechanism of action of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves its ability to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one also inhibits the activity of the anti-apoptotic protein Bcl-2, which promotes cell survival and proliferation in cancer cells. Furthermore, 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and physiological effects:
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to exhibit potent anti-inflammatory and anticancer effects in various in vitro and in vivo studies. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of the enzyme COX-2. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, leading to increased levels in the synaptic cleft.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one in lab experiments include its potent anti-inflammatory and anticancer effects, as well as its ability to modulate the levels of neurotransmitters. However, the limitations of using 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one in lab experiments include its potential toxicity and lack of specificity. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to exhibit cytotoxic effects in some cell lines, and its lack of specificity may lead to off-target effects.
Direcciones Futuras
For 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one research include investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one for these diseases. In addition, the development of more specific 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one analogs may lead to improved therapeutic efficacy and reduced toxicity. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one.
Métodos De Síntesis
The synthesis of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves the condensation of 7-fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-ol with prop-2-en-1-one in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the prop-2-en-1-one to form 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one. The final product is obtained by purification through column chromatography.
Propiedades
IUPAC Name |
1-(7-fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-14(17)16-7-6-11-4-5-12(15)8-13(11)10(2)9-16/h3-5,8,10H,1,6-7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNGHMRYKCEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)


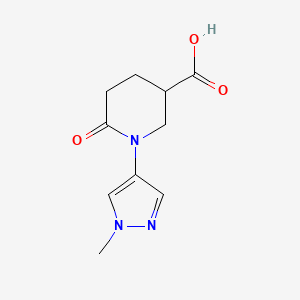
![4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2880202.png)

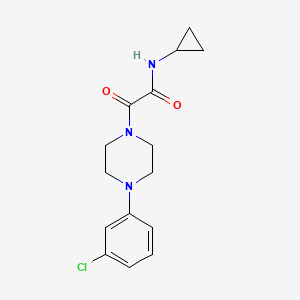

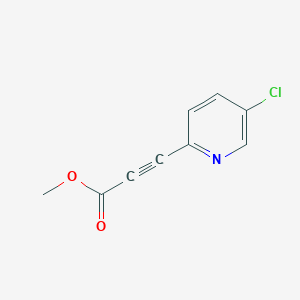
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
